Hoechst 33258

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

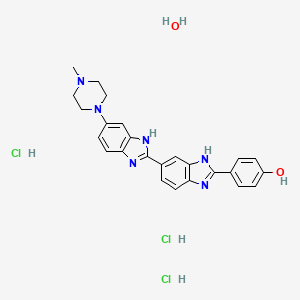

4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;hydrate;trihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N6O.3ClH.H2O/c1-30-10-12-31(13-11-30)18-5-9-21-23(15-18)29-25(27-21)17-4-8-20-22(14-17)28-24(26-20)16-2-6-19(32)7-3-16;;;;/h2-9,14-15,32H,10-13H2,1H3,(H,26,28)(H,27,29);3*1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWWAGMOVQUICZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)O.O.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29Cl3N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the mechanism of Hoechst 33258 binding to DNA?

An In-depth Guide to the Mechanism of Hoechst 33258-DNA Binding

Introduction

This compound is a fluorescent stain belonging to the bis-benzimidazole family, widely utilized in molecular and cell biology for visualizing DNA, particularly in cell nuclei and chromosomes. Its utility stems from a high affinity and specificity for the minor groove of B-DNA, primarily at adenine-thymine (A-T) rich sequences. This document provides a detailed technical overview of the binding mechanism of this compound to DNA, including quantitative binding data, experimental protocols, and visual representations of the interaction and analytical workflows.

Mechanism of DNA Binding

This compound interacts with DNA through a non-intercalative mechanism, binding preferentially to the minor groove. This binding is highly specific for sequences of at least three consecutive A-T base pairs. The binding process is driven by a combination of intermolecular forces that stabilize the dye-DNA complex.

Key Features of the Binding Mechanism:

-

Minor Groove Binding: The crescent shape of the this compound molecule is complementary to the curvature of the DNA minor groove, allowing for a snug fit. This mode of binding does not significantly distort the overall DNA structure, unlike intercalating agents.

-

A-T Sequence Specificity: The preference for A-T rich regions is a hallmark of this compound binding. The narrower minor groove found in A-T tracts provides a more favorable environment for the dye to bind compared to the wider minor groove of guanine-cytosine (G-C) rich regions.

-

Intermolecular Forces: The stability of the this compound-DNA complex is maintained by several key interactions:

-

Hydrogen Bonds: The two terminal piperazine (B1678402) rings of the dye are not directly involved in DNA binding; instead, the benzimidazole (B57391) rings play a crucial role. Specifically, the N-H groups of the benzimidazole rings form bifurcated hydrogen bonds with the O2 atoms of thymine (B56734) and N3 atoms of adenine (B156593) bases on the floor of the minor groove.

-

Van der Waals Interactions: Close contacts between the planar benzimidazole rings of the dye and the walls of the minor groove lead to favorable van der Waals forces, contributing significantly to the binding affinity.

-

Electrostatic Interactions: The cationic nature of the this compound molecule at physiological pH facilitates electrostatic interactions with the negatively charged phosphate (B84403) backbone of the DNA, further stabilizing the complex.

-

Upon binding, this compound undergoes a significant increase in its fluorescence quantum yield, a property that is exploited in its application as a DNA stain. This fluorescence enhancement is attributed to the rigid environment of the DNA minor groove, which restricts the rotational freedom of the dye molecule.

Quantitative Analysis of this compound-DNA Binding

The interaction between this compound and DNA has been extensively studied using various biophysical techniques. The binding affinity is typically characterized by the association constant (Ka) or the dissociation constant (Kd), while the stoichiometry (n) describes the number of dye molecules bound per DNA base pair.

| Parameter | Value | DNA Sequence/Conditions | Reference |

| Association Constant (Ka) | 1.9 x 10⁷ M⁻¹ | Calf Thymus DNA | |

| 3.3 x 10⁸ M⁻¹ | Poly(dA-dT)·Poly(dA-dT) | ||

| 1.0 x 10⁷ M⁻¹ | Poly(dG-dC)·Poly(dG-dC) | ||

| Binding Stoichiometry (n) | ~1 dye per 4 base pairs | A-T rich sequences | |

| Fluorescence Quantum Yield | ~0.01 (free) to ~0.4 (bound) | Upon binding to DNA |

Experimental Methodologies

The study of this compound-DNA interactions relies on a suite of biophysical techniques. A detailed protocol for a common method, fluorescence titration, is provided below.

Fluorescence Titration Protocol

This method is used to determine the binding constant of a fluorescent ligand to its target.

1. Materials and Reagents:

- This compound stock solution (e.g., 1 mM in distilled water).

- DNA stock solution of known concentration (e.g., calf thymus DNA or a specific oligonucleotide).

- Binding buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4).

2. Instrumentation:

- A research-grade spectrofluorometer.

3. Experimental Procedure:

- Prepare a solution of this compound at a fixed concentration (e.g., 1 µM) in the binding buffer.

- Set the spectrofluorometer to the excitation and emission wavelengths for this compound (typically ~350 nm for excitation and ~460 nm for emission).

- Record the initial fluorescence intensity (F₀) of the dye solution alone.

- Perform a stepwise titration by adding small aliquots of the DNA stock solution to the cuvette containing the dye.

- After each addition of DNA, allow the system to equilibrate (e.g., for 2-5 minutes) and then record the fluorescence intensity (F).

- Continue the titration until the fluorescence intensity reaches a plateau (F_max), indicating saturation of the binding sites.

- Correct the fluorescence data for dilution effects at each titration point.

4. Data Analysis:

- The binding constant (Ka) can be determined by fitting the corrected fluorescence data to a suitable binding model, such as the Scatchard equation or by non-linear regression analysis using a one-site binding model.

Other Key Techniques

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment. This provides a complete thermodynamic profile of the binding process.

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to monitor conformational changes in DNA upon ligand binding. The binding of this compound to the minor groove can induce characteristic changes in the CD spectrum of DNA, providing insights into the nature of the interaction.

-

X-ray Crystallography and NMR Spectroscopy: These high-resolution structural methods provide detailed atomic-level information about the this compound-DNA complex, revealing the precise hydrogen bonding patterns and van der Waals contacts that stabilize the interaction.

Visualizations

Caption: Binding of this compound to the DNA minor groove.

An In-depth Technical Guide to Hoechst 33258: Fluorescence Properties and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent properties of Hoechst 33258, a widely used nuclear stain. It details the dye's excitation and emission characteristics, its mechanism of action, and provides standardized protocols for its application in fluorescence microscopy and flow cytometry. The information is intended to equip researchers with the necessary knowledge for the effective use of this compound in cellular imaging and analysis.

Core Principles of this compound Fluorescence

This compound is a cell-permeant, blue-fluorescent dye that specifically binds to the minor groove of double-stranded DNA.[1][2] Its fluorescence is significantly enhanced upon binding to DNA, particularly in adenine-thymine (A-T) rich regions.[1][3][4] This property makes it an excellent tool for visualizing cell nuclei and studying chromatin condensation.[1][3][5] While it can be used on both live and fixed cells, its permeability is lower than the related Hoechst 33342 dye.[1][5]

The fluorescence of this compound is influenced by several factors, including its binding state (bound vs. unbound), the concentration of the dye, and the pH of the environment.[1][6][7] Unbound this compound has a fluorescence emission in the 510–540 nm range, which can lead to background signal if excessive concentrations are used or if washing steps are inadequate.[1][3]

Spectral Properties of this compound

The excitation and emission spectra of this compound are crucial for designing fluorescence imaging experiments and selecting appropriate filter sets. The key spectral characteristics are summarized in the tables below.

| Property | Value (DNA-Bound) | Notes |

| Excitation Maximum (λex) | ~352 nm[5][8][9] | Can be effectively excited by ultraviolet (UV) light sources.[5][7] |

| Emission Maximum (λem) | ~461 nm[5][8] | Emits in the blue region of the spectrum.[7] The emission maximum can shift depending on various factors. For instance, at low dye concentrations, the maximum is around 460 nm, but it can shift to higher wavelengths at higher concentrations.[6] The pH of the solution also affects the emission spectrum.[10][11] |

| Molar Extinction Coefficient | 46,000 cm⁻¹M⁻¹ at 345.5 nm[12] | A measure of how strongly the dye absorbs light at a particular wavelength. |

| Quantum Yield (Φf) | 0.02 (unbound) to 0.58 (DNA-bound)[13] | The quantum yield increases dramatically upon binding to DNA, leading to the bright fluorescence observed in stained nuclei.[12] |

| Fluorescence Lifetime (τ) | ~3.6 ns (DNA-bound at low dye/DNA ratio)[13] | The fluorescence lifetime can be influenced by the binding mode and the ratio of dye to DNA base pairs.[13] At higher dye concentrations, multiple lifetime components have been observed.[13] |

Mechanism of Action: DNA Binding

This compound binds to the minor groove of DNA, with a strong preference for A-T rich sequences.[1][3][4] This interaction is non-intercalative, meaning the dye fits within the groove without separating the DNA base pairs.[4] The binding is influenced by ionic strength and can be affected by the presence of other DNA-binding molecules.[14][15] The specific binding to A-T regions is a key factor in its use for chromosome banding and analysis of DNA structure.[4]

Experimental Protocols

Detailed protocols for staining live and fixed cells for fluorescence microscopy and flow cytometry are provided below. These are general guidelines and may require optimization based on the specific cell type and experimental conditions.

Staining Live Cells for Fluorescence Microscopy

This protocol is suitable for visualizing nuclei in living cells.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in water or DMSO)[3]

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Coverslips

-

Mounting medium

Procedure:

-

Cell Preparation: Grow cells on sterile coverslips in a petri dish or multi-well plate until they reach the desired confluency.

-

Staining Solution Preparation: Dilute the this compound stock solution to a final working concentration of 1-5 µg/mL in the appropriate cell culture medium.[2][3]

-

Staining: Remove the existing culture medium from the cells and replace it with the staining solution.

-

Incubation: Incubate the cells at 37°C for 15-60 minutes.[2][3][5] The optimal incubation time may vary between cell types.

-

Washing: Aspirate the staining solution and wash the cells twice with PBS.[2][3] While washing is optional, it can help to reduce background fluorescence from unbound dye.[3][8]

-

Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium.

-

Imaging: Visualize the stained nuclei using a fluorescence microscope equipped with a UV excitation source and a blue emission filter.[7]

Staining Fixed Cells for Flow Cytometry

This protocol is designed for cell cycle analysis or DNA content measurement using a flow cytometer.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in water)[3]

-

Phosphate-buffered saline (PBS)

-

70-80% ice-cold ethanol (B145695)

-

Single-cell suspension

Procedure:

-

Cell Preparation: Obtain a single-cell suspension at a density of 1-2 x 10⁶ cells/mL.[2]

-

Fixation: Fix the cells by adding 70-80% ice-cold ethanol and incubating for at least 30 minutes on ice.[2]

-

Washing: Wash the cells once with PBS to remove the ethanol.[2]

-

Staining Solution Preparation: Dilute the this compound stock solution to a final working concentration of 0.2-2 µg/mL in PBS.[2]

-

Staining: Resuspend the cell pellet in the staining solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature.[2]

-

Analysis: Analyze the stained cells directly on a flow cytometer equipped with a UV laser and a blue emission detector.[2][7] A wash step is generally not required before analysis.[2]

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Mechanisms of chromosome banding. VIII. This compound-DNA interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. Fluorescence spectra of this compound bound to chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. biotium.com [biotium.com]

- 9. FluoroFinder [app.fluorofinder.com]

- 10. UV-induced Spectral Shift and Protonation of DNA Fluorescent Dye this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. omlc.org [omlc.org]

- 13. Ensemble and single-molecule fluorescence spectroscopic study of the binding modes of the bis-benzimidazole derivative this compound with DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorescence studies of the interaction of DNA with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. files.core.ac.uk [files.core.ac.uk]

An In-depth Technical Guide to the Chemical Properties and Structure of Hoechst 33258

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and structural properties of Hoechst 33258, a widely used fluorescent stain. The information is intended to support researchers and scientists in its application for DNA analysis, particularly in the fields of cell biology and drug development.

Core Chemical and Structural Properties

This compound, a bisbenzimide derivative, is a cell-permeant fluorescent dye with a strong affinity for DNA. Its chemical structure allows it to bind specifically to the minor groove of double-stranded DNA, with a notable preference for adenine-thymine (A-T) rich regions.[1] This binding is non-intercalating and results in a significant enhancement of its fluorescence, making it an excellent tool for visualizing cell nuclei and chromosomes.[2][3]

Quantitative Chemical Data

The key chemical identifiers and properties of this compound are summarized in the table below for quick reference.

| Property | Value |

| IUPAC Name | 4-(6-(4-methylpiperazin-1-yl)-1H,3'H-[2,5'-bibenzo[d]imidazol]-2'-yl)phenol trihydrochloride |

| Synonyms | bisBenzimide H 33258, HOE 33258, Pibenzimol |

| Molecular Formula | C₂₅H₂₇Cl₃N₆O |

| Molecular Weight | 533.88 g/mol |

| CAS Number | 23491-45-4 |

Solubility and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound. The following table outlines its solubility in common laboratory solvents and recommended storage conditions.

| Solvent | Solubility |

| Water | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dimethylformamide (DMF) | Soluble |

Storage: this compound solutions should be stored at 2-8°C, protected from light. For long-term storage, it is recommended to store aliquots at -20°C to avoid repeated freeze-thaw cycles.

Spectral Properties

The utility of this compound as a fluorescent probe is defined by its excitation and emission spectra. When bound to DNA, its fluorescence intensity increases significantly. The spectral characteristics are detailed below.

| Spectral Property | Wavelength (nm) |

| Excitation Maximum (with DNA) | ~352 nm |

| Emission Maximum (with DNA) | ~461 nm |

| Unbound Dye Emission Range | 510-540 nm |

The considerable Stokes shift between its excitation and emission maxima makes this compound suitable for multicolor fluorescence imaging experiments.[1]

Mechanism of Action and DNA Binding

This compound's primary mechanism of action is its binding to the minor groove of B-DNA.[2] This interaction is stabilized by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions. The dye's preference for A-T rich sequences is due to the close fit within the minor groove in these regions, whereas the presence of the N2 amino group of guanine (B1146940) in G-C pairs creates steric hindrance, precluding a similar high-affinity binding.

The binding of this compound to DNA can occur in different modes depending on the dye-to-DNA ratio. At low concentrations, it exhibits high-affinity binding within the minor groove, resulting in bright blue fluorescence. At higher concentrations, a lower-affinity, non-specific binding to the DNA sugar-phosphate backbone can occur, which may lead to fluorescence quenching.

Experimental Protocols

This compound is a versatile tool in various cell-based assays. Below are detailed protocols for its use in fluorescence microscopy and flow cytometry.

Fluorescence Microscopy: Staining of Fixed Cells

This protocol outlines the steps for staining the nuclei of fixed cells for visualization by fluorescence microscopy.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde in PBS (Fixation Solution)

-

0.1% Triton™ X-100 in PBS (Permeabilization Solution, optional)

-

This compound stock solution (e.g., 1 mg/mL in water)

-

Mounting medium

Procedure:

-

Grow cells on sterile coverslips in a petri dish or multi-well plate to the desired confluency.

-

Remove the culture medium and wash the cells twice with PBS.

-

Fix the cells by adding the 4% paraformaldehyde solution and incubating for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

(Optional) If required for antibody co-staining, permeabilize the cells by incubating with 0.1% Triton™ X-100 in PBS for 10-15 minutes. Wash three times with PBS.

-

Prepare the this compound staining solution by diluting the stock solution to a final concentration of 1 µg/mL in PBS.[2]

-

Add the staining solution to the cells and incubate for 10-15 minutes at room temperature, protected from light.

-

Wash the cells twice with PBS.

-

Mount the coverslip onto a microscope slide using a drop of mounting medium.

-

Visualize the stained nuclei using a fluorescence microscope with a UV excitation filter (e.g., DAPI filter set).

Flow Cytometry: Cell Cycle Analysis

This compound can be used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Single-cell suspension of cells

-

Ice-cold 70% Ethanol (B145695)

-

PBS

-

This compound stock solution (e.g., 1 mg/mL in water)

Procedure:

-

Harvest cells and prepare a single-cell suspension at a concentration of 1-2 x 10⁶ cells/mL.

-

Fix the cells by adding the cell suspension dropwise into ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.[3]

-

Centrifuge the fixed cells at 300-400 x g for 5 minutes and discard the supernatant.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in a this compound staining solution (0.2-2 µg/mL in PBS).[3]

-

Incubate for 15 minutes at room temperature in the dark.[3]

-

Analyze the samples on a flow cytometer equipped with a UV laser for excitation. No washing step is required before analysis.[3]

-

Gate the cell population based on forward and side scatter and analyze the DNA content histogram from the blue fluorescence channel.

Apoptosis Detection

This compound is valuable for identifying apoptotic cells, which exhibit characteristic nuclear changes such as chromatin condensation and nuclear fragmentation.[4]

Materials:

-

Cells cultured in appropriate vessels

-

PBS

-

Fixation solution (e.g., 4% Paraformaldehyde)

-

This compound staining solution

Procedure:

-

Treat cells with the experimental agent to induce apoptosis. Include appropriate positive and negative controls.

-

Wash the cells with PBS and then fix them with a suitable fixative for 15-30 minutes.[5]

-

After fixation, wash the cells again with PBS.

-

Stain the cells with this compound (typically 5 µg/mL) for about 10 minutes at 37°C in the dark.[5]

-

Wash the cells with PBS to remove unbound dye.

-

Observe the cells under a fluorescence microscope. Apoptotic cells will display brightly stained, condensed, or fragmented nuclei, while normal cells will have uniformly and faintly stained nuclei.[4][6]

-

The percentage of apoptotic cells can be quantified by counting the number of apoptotic nuclei relative to the total number of cells in several random fields of view.[6]

Concluding Remarks

This compound remains an indispensable tool in cellular and molecular biology due to its specificity for DNA, cell permeability, and distinct fluorescent properties. The data and protocols presented in this guide offer a robust foundation for the effective application of this compound in research and development. Adherence to proper experimental procedures and an understanding of its mechanism of action are paramount to obtaining reliable and reproducible results.

References

Principle of Hoechst 33258 Staining for Nuclear Visualization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core principles behind Hoechst 33258, a widely used fluorescent stain for the visualization of cell nuclei. It details the mechanism of action, spectral properties, and established protocols for its application in both live and fixed cell imaging.

Core Principle: Mechanism of Action

This compound is a cell-permeant, blue-emitting fluorescent dye belonging to the bisbenzimide family.[1][2] Its primary function is to label DNA, making it an excellent tool for visualizing cell nuclei, which house the majority of a cell's genetic material.[3][4]

The staining mechanism is based on the dye's specific, non-intercalating binding to the minor groove of double-stranded DNA (dsDNA).[][6][7] this compound exhibits a strong preference for adenine-thymine (A-T) rich regions.[1][][6][8] While it can bind to all nucleic acids, the fluorescence intensity is significantly enhanced upon binding to A-T rich dsDNA.[1][6]

In its unbound state in solution, the dye exhibits minimal fluorescence.[9][10] However, upon binding to DNA, its fluorescence quantum yield increases approximately 30-fold, resulting in a bright blue signal with a high signal-to-noise ratio.[][7][10] This property allows for the staining of cells, often without a wash step, as the background fluorescence from unbound dye is negligible.[9][10] The fluorescence intensity is also noted to increase with the pH of the solvent.[1][6][11]

Because Hoechst stains bind to DNA, they can interfere with DNA replication and are therefore considered potentially mutagenic and carcinogenic.[2][6] Appropriate care should be taken during handling and disposal. However, they are generally considered less toxic than other nuclear stains like DAPI.[1][6]

Quantitative Data and Spectral Properties

The spectral characteristics of this compound are crucial for designing fluorescence microscopy experiments. The significant difference between its excitation and emission peaks (a large Stokes shift) makes it highly suitable for multicolor imaging experiments.[1][6]

| Property | Value | Source(s) |

| Excitation Maximum (with DNA) | 351-352 nm | [1][12][13] |

| Emission Maximum (with DNA) | 461-463 nm | [1][4][12] |

| Unbound Dye Emission | 510-540 nm (broad peak) | [1][6] |

| Molar Weight (MW) | 533.88 g/mol (anhydrous); 623.96 g/mol (pentahydrate) | [12] |

| Binding Affinity (Kd) | High-affinity (B-DNA minor groove): 1–10 nMLow-affinity (sugar-phosphate backbone): ~1000 nM | [7] |

| Recommended Concentration (Live Cells) | 0.1–10 µg/mL | [1] |

| Recommended Concentration (Fixed Cells) | 1 µg/mL | [9][12] |

| Recommended Concentration (Bacteria/Yeast) | 12-15 µg/mL | [9][12] |

Experimental Protocols

Accurate and reproducible staining requires adherence to established protocols. Below are detailed methodologies for preparing solutions and staining both live and fixed cells.

Solution Preparation

-

Stock Solution (1-10 mM):

-

Prepare a stock solution by dissolving this compound powder in high-quality dimethyl sulfoxide (B87167) (DMSO) or distilled water.[]

-

Due to the light-sensitive nature of the dye, protect the solution from light during preparation and storage.[11]

-

Aliquot the stock solution into smaller volumes and store at -20°C to prevent degradation from repeated freeze-thaw cycles.[]

-

-

Working Solution (1-10 µg/mL):

-

Dilute the stock solution to the desired final working concentration using an appropriate buffer (e.g., PBS) or cell culture medium.[] A typical working concentration is 1 µg/mL.[9][10][12] It is not recommended to store dilute working solutions, as the dye may precipitate or adsorb to the container over time.[9]

-

Protocol for Staining Live Cells

This compound is cell-permeant and can be used to stain living cells, although its permeability is about 10 times lower than the related Hoechst 33342 dye.[1]

-

Cell Preparation: Culture cells on coverslips, in chamber slides, or in microplates to the desired confluency.

-

Staining:

-

Method A (Medium Exchange):

-

Method B (Direct Addition):

-

-

Incubation: Incubate the cells for 5-20 minutes at 37°C, protected from light.[] Incubation times may need to be optimized depending on the cell type.[]

-

Washing (Optional): Washing is generally not required due to the low fluorescence of the unbound dye.[9][12] However, if high background is observed, cells can be washed with fresh pre-warmed medium.

-

Imaging: Image the cells using a fluorescence microscope equipped with a UV excitation source and a blue emission filter (e.g., a DAPI filter set).[14]

Protocol for Staining Fixed Cells and Tissue Sections

This compound is compatible with standard fixation and immunocytochemistry protocols.

-

Fixation: Fix cells with a suitable fixative, such as 4% paraformaldehyde in PBS, for 10-15 minutes at room temperature.[]

-

Washing: Wash the cells or tissue sections with PBS to remove the fixative.[]

-

Permeabilization (If required): If staining intracellular targets with antibodies, permeabilize the cells with a detergent like Triton X-100 or saponin.

-

Staining:

-

Incubation: Incubate for 10-30 minutes at room temperature, protected from light.[]

-

Washing (Optional): Wash the samples with PBS to remove any unbound dye.[]

-

Mounting and Imaging: Mount the coverslip or tissue section using an appropriate mounting medium. The samples can be imaged immediately or stored at 4°C, protected from light.[9]

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. interchim.fr [interchim.fr]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. This compound Staining Dye Solution (ab228550) | Abcam [abcam.com]

- 6. Hoechst stain - Wikipedia [en.wikipedia.org]

- 7. The Use of Hoechst Dyes for DNA Staining and Beyond | MDPI [mdpi.com]

- 8. biocompare.com [biocompare.com]

- 9. biotium.com [biotium.com]

- 10. How does Hoechst work? | AAT Bioquest [aatbio.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. biotium.com [biotium.com]

- 13. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 14. northshore.org [northshore.org]

An In-depth Technical Guide to Hoechst 33258 and Hoechst 33342 for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of Hoechst 33258 and Hoechst 33342, two widely used fluorescent stains for DNA in cell biology and drug development. Understanding the nuanced differences between these bisbenzimide dyes is critical for experimental design, data interpretation, and the development of novel cellular assays.

Core Differences and Physicochemical Properties

This compound and Hoechst 33342 are structurally similar, yet a subtle difference in their chemical makeup leads to significant functional distinctions.[1][2][] Both dyes bind to the minor groove of double-stranded DNA, with a preference for adenine-thymine (A-T) rich regions.[1][2][][4] This binding event leads to a substantial increase in their fluorescence quantum yield, making them excellent probes for visualizing nuclear DNA.[1][]

The primary structural difference lies in the presence of an ethyl group on the terminal piperazine (B1678402) ring of Hoechst 33342, which is absent in this compound. This ethyl group increases the lipophilicity of Hoechst 33342, rendering it significantly more permeable to the plasma membrane of live cells.[1][2][][5] Consequently, Hoechst 33342 is the preferred stain for live-cell imaging applications, while this compound is more commonly used for fixed cells.[1][4][6]

Below is a summary of their key physicochemical and fluorescence properties:

| Property | This compound | Hoechst 33342 |

| Chemical Formula | C₂₅H₂₇Cl₃N₆O[7] | C₂₇H₂₈N₆O · 3HCl[8][9] |

| Molecular Weight | 533.88 g/mol (trihydrochloride)[10] | 561.93 g/mol (trihydrochloride)[8][9] |

| Excitation Maximum (DNA-bound) | ~350-352 nm[2][10][11] | ~350-351 nm[2][8][9] |

| Emission Maximum (DNA-bound) | ~461-463 nm[2][10][12] | ~461 nm[2][8][9] |

| Cell Permeability | Low to moderate[10][13] | High[1][2][5] |

| Primary Application | Fixed cell staining, nuclear counterstaining[4][14][15] | Live cell imaging, cell cycle analysis[][14][16] |

| Toxicity | Generally considered less toxic than DAPI, but can be mutagenic.[2][14] | Minimally toxic at low concentrations, but can interfere with DNA replication.[1][2][16][17] |

Signaling Pathways and Experimental Workflows

The differential permeability of these dyes is a critical factor in experimental design. The following diagram illustrates this key difference.

Caption: Differential permeability of Hoechst dyes into a live cell.

A typical workflow for staining cells with a Hoechst dye for fluorescence microscopy is outlined below.

Caption: A generalized workflow for cell staining with Hoechst dyes.

Experimental Protocols

Staining Live Cells with Hoechst 33342 for Fluorescence Microscopy

This protocol is suitable for real-time imaging of nuclear dynamics in living cells.

Materials:

-

Hoechst 33342 stock solution (e.g., 1 mg/mL in sterile, deionized water or DMSO).[][18]

-

Complete cell culture medium appropriate for the cell line.

-

Phosphate-buffered saline (PBS), pre-warmed to 37°C.

-

Cells cultured on a suitable imaging vessel (e.g., glass-bottom dish or chamber slide).

Procedure:

-

Prepare a working solution of Hoechst 33342 by diluting the stock solution in complete cell culture medium to a final concentration of 1-5 µg/mL.[][18] The optimal concentration may vary depending on the cell type and should be determined empirically.

-

Remove the existing culture medium from the cells.

-

Add the Hoechst 33342 working solution to the cells, ensuring the entire cell monolayer is covered.

-

Incubate the cells at 37°C in a CO₂ incubator for 5-20 minutes, protected from light.[] Incubation time may need optimization.

-

(Optional) For applications sensitive to background fluorescence, gently wash the cells once or twice with pre-warmed PBS.[19]

-

Replace the staining solution with fresh, pre-warmed complete culture medium.

-

Image the cells using a fluorescence microscope equipped with a UV excitation source (e.g., ~350 nm) and a blue emission filter (e.g., ~460 nm).

Staining Fixed Cells with this compound for Nuclear Counterstaining

This protocol is ideal for visualizing nuclei in fixed cells, often as a counterstain in immunofluorescence experiments.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in sterile, deionized water).

-

Phosphate-buffered saline (PBS).

-

Fixation solution (e.g., 4% paraformaldehyde in PBS).

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS), if required for other antibody staining.

-

Mounting medium.

-

Cells cultured on coverslips.

Procedure:

-

Wash the cells briefly with PBS.

-

Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.[]

-

Wash the cells three times with PBS for 5 minutes each.

-

If performing immunofluorescence, proceed with permeabilization and antibody incubation steps.

-

Prepare a working solution of this compound by diluting the stock solution in PBS to a final concentration of 0.5-2 µg/mL.[20]

-

Add the this compound working solution to the cells and incubate for 10-15 minutes at room temperature, protected from light.[19][20]

-

Wash the cells twice with PBS to remove unbound dye.[20]

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with a UV excitation filter and a blue emission filter.

Applications in Research and Drug Development

The distinct properties of this compound and Hoechst 33342 lend them to a variety of applications:

-

Hoechst 33342:

-

Live-cell imaging: Its high permeability allows for real-time visualization of nuclear morphology, chromatin condensation, and cell division.[6]

-

Cell cycle analysis: In flow cytometry, the fluorescence intensity of Hoechst 33342-stained cells is proportional to their DNA content, enabling the quantification of cells in G0/G1, S, and G2/M phases.[14][18]

-

Apoptosis assays: Early apoptotic cells with intact plasma membranes can be stained with Hoechst 33342, revealing characteristic nuclear condensation and fragmentation.[14] It is often used in combination with membrane-impermeant dyes like propidium (B1200493) iodide to distinguish between apoptotic and necrotic cells.[14]

-

Stem cell sorting: Certain stem cell populations, known as side population (SP) cells, actively efflux Hoechst 33342, allowing for their isolation via flow cytometry.[2]

-

-

This compound:

-

Nuclear counterstaining: It is a common counterstain in immunofluorescence and immunohistochemistry to visualize the location of the nucleus in relation to other cellular structures.[14][15]

-

Fixed cell analysis: Due to its lower permeability, it is well-suited for staining the nuclei of fixed and permeabilized cells.[4]

-

DNA quantification in solution: this compound can be used to quantify DNA in solution.[14]

-

Concluding Remarks

The choice between this compound and Hoechst 33342 is primarily dictated by the experimental requirement for live or fixed cell staining. Hoechst 33342, with its enhanced cell permeability, is the superior choice for dynamic studies in living cells. Conversely, this compound remains a reliable and widely used nuclear counterstain for fixed-cell applications. Both dyes are invaluable tools in the researcher's arsenal, providing critical insights into cellular processes and aiding in the development of novel therapeutics. As with any DNA-binding agent, it is crucial to be aware of their potential mutagenicity and handle them with appropriate care.[2][14]

References

- 1. mdpi.com [mdpi.com]

- 2. Hoechst stain - Wikipedia [en.wikipedia.org]

- 4. What does Hoechst stain? | AAT Bioquest [aatbio.com]

- 5. Is Hoechst cell permeable? | AAT Bioquest [aatbio.com]

- 6. Can Hoechst stain live cells? | AAT Bioquest [aatbio.com]

- 7. apexbt.com [apexbt.com]

- 8. bio-rad.com [bio-rad.com]

- 9. Hoechst 33342 (hydrochloride) | CAS 875756-97-1 | Cayman Chemical | Biomol.com [biomol.com]

- 10. biotium.com [biotium.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. interchim.fr [interchim.fr]

- 15. This compound: a fluorescent nuclear counterstain suitable for double-labelling immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Breaking a Dogma: High‐Throughput Live‐Cell Imaging in Real‐Time with Hoechst 33342 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Is Hoechst toxic to cells? | AAT Bioquest [aatbio.com]

- 18. flowcytometry-embl.de [flowcytometry-embl.de]

- 19. youdobio.com [youdobio.com]

- 20. lumiprobe.com [lumiprobe.com]

A Comprehensive Technical Guide to Hoechst Dyes in Cell Biology Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the principles and applications of Hoechst dyes, a family of blue fluorescent stains integral to cell biology research. This document provides a detailed overview of their properties, mechanism of action, and established protocols for key applications, including cell cycle analysis and apoptosis detection.

Introduction to Hoechst Dyes

Hoechst dyes are a series of bis-benzimide dyes developed by Hoechst AG in the 1970s. The most commonly used in biological research are Hoechst 33342 and Hoechst 33258.[1] These cell-permeable dyes bind specifically to the minor groove of DNA, with a strong preference for adenine-thymine (A-T) rich regions.[2][3] Upon binding to double-stranded DNA, their fluorescence intensity increases approximately 30-fold, providing a high signal-to-noise ratio for visualizing cell nuclei.[2][] This characteristic, combined with their relatively low cytotoxicity at working concentrations, makes them invaluable tools for studying cellular processes in both live and fixed cells.[2][]

Properties and Comparison of Hoechst Dyes

The selection between Hoechst 33342 and this compound primarily depends on the experimental setup, particularly whether working with live or fixed cells. Hoechst 33342 exhibits approximately 10-fold greater cell permeability than this compound due to the presence of a lipophilic ethyl group, making it the preferred choice for staining living cells.[1][2]

| Property | Hoechst 33342 | This compound | Hoechst 34580 |

| Excitation Maximum (with DNA) | ~350 nm[1][5] | ~350 nm[1] | ~360 nm[2] |

| Emission Maximum (with DNA) | ~461 nm[1][5][6] | ~461 nm[1][2] | ~490 nm[2] |

| Cell Permeability | High[1][2] | Low to Moderate[5][7] | Not specified |

| Primary Application | Live and fixed cells[2] | Fixed cells, some live cell applications[2] | Less common, DNA staining[2] |

| Binding Affinity (Kd) | High affinity: 1-10 nM (specific)[2][3] | High affinity: 1-10 nM (specific)[2][3] | Not specified |

| Low affinity: ~1000 nM (non-specific)[2][3] | Low affinity: ~1000 nM (non-specific)[2][3] |

Mechanism of Action

Hoechst dyes are non-intercalating agents that bind to the minor groove of B-DNA.[2][8] Their fluorescence is significantly enhanced upon binding, a phenomenon attributed to the suppression of rotational relaxation and reduced hydration.[2] The binding is specific to A-T rich sequences, with the optimal binding site being a stretch of three A-T base pairs.[2][3]

References

- 1. Hoechst stain - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. How does Hoechst bind to DNA? | AAT Bioquest [aatbio.com]

- 5. biotium.com [biotium.com]

- 6. Analyzing Cell Death by Nuclear Staining with Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. interchim.fr [interchim.fr]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Binding Affinity of Hoechst 33258 for A-T Rich Regions of DNA

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of the fluorescent stain Hoechst 33258 for Adenine-Thymine (A-T) rich regions of double-stranded DNA (dsDNA). This compound is a bisbenzimidazole dye widely utilized in molecular and cellular biology for its ability to bind specifically to the minor groove of DNA, exhibiting enhanced fluorescence upon binding. This property makes it an invaluable tool for DNA quantification, chromosome visualization, and studies of DNA-ligand interactions. Understanding the quantitative aspects and experimental methodologies behind its binding is crucial for its effective application in research and drug development.

Core Mechanism of this compound-DNA Interaction

This compound demonstrates a high affinity and specificity for the minor groove of B-DNA, particularly in regions containing at least four consecutive A-T base pairs.[1] The binding process is primarily driven by electrostatic interactions between the positively charged dye molecule and the negatively charged DNA backbone.[1][2] Upon initial contact, the dye inserts into the minor groove, displacing the "spine of hydration" that normally occupies this space.[3][4]

The specificity for A-T rich sequences is dictated by steric factors and the formation of specific hydrogen bonds.[3][4] The narrowness of the minor groove in A-T tracts provides a snug fit for the this compound molecule. The NH groups of the benzimidazole (B57391) rings of the dye form bridging three-center hydrogen bonds with the N3 atoms of adenine (B156593) and the O2 atoms of thymine (B56734) on the edges of the base pairs.[3][4] This interaction mimics the natural spine of hydration.[3][4] While it can interact with GC sequences, the affinity is lower, and the binding does not occur in the minor groove.[1]

Quantitative Binding Data

The binding affinity of this compound to DNA is typically quantified by the association constant (K_a) or the dissociation constant (K_d), where K_d = 1/K_a. A higher K_a or a lower K_d indicates stronger binding. The affinity is highly dependent on the specific DNA sequence.

| DNA Sequence | Association Constant (K_a) (M⁻¹) | Experimental Conditions | Reference |

| AATT | 5.5 x 10⁸ | Not specified | [5] |

| Calf Thymus DNA | (1-3) x 10⁴ (dissociation constant) | Wide concentration range (1 nM to 30 µM) | [6] |

| poly[d(A-T)] | (1-3) x 10⁴ (dissociation constant) | Wide concentration range (1 nM to 30 µM) | [6] |

| d(CGCGAATTCGCG) | (1-3) x 10⁴ (dissociation constant) | Wide concentration range (1 nM to 30 µM) | [6] |

Note: The binding affinity can vary based on experimental conditions such as buffer composition, pH, and salt concentration.

Experimental Protocols

Fluorescence Spectroscopy

Fluorescence spectroscopy is a primary method for quantifying the binding of this compound to DNA. The fluorescence quantum yield of this compound increases significantly upon binding to dsDNA.[7] This change in fluorescence intensity is used to determine the binding affinity and stoichiometry.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL in distilled water).[8][9] Protect from light and store at 4°C.[8][9]

-

Prepare a 10X TNE buffer stock solution containing Tris base, EDTA, and NaCl, with the pH adjusted to 7.4.[8][9]

-

Prepare a working 1X TNE buffer by diluting the 10X stock.[8]

-

Prepare a 2X Dye Solution by diluting the this compound stock solution in 1X TNE buffer.[8] The final concentration of the dye should be optimized for the expected DNA concentration range.

-

Prepare a stock solution of the target DNA (e.g., calf thymus DNA or a specific oligonucleotide) of known concentration.[10]

-

-

Fluorescence Titration:

-

Perform serial dilutions of the DNA stock solution in 1X TNE buffer.[8]

-

In a cuvette, mix a fixed volume of the 2X Dye Solution with an equal volume of each DNA dilution.[8]

-

Prepare a blank sample containing only the 2X Dye Solution and 1X TNE buffer.[8]

-

Incubate the samples at room temperature, protected from light, to allow the binding to reach equilibrium.

-

-

Data Acquisition:

-

Data Analysis:

-

Subtract the fluorescence of the blank from the sample readings.

-

Plot the corrected fluorescence intensity as a function of the DNA concentration.

-

The binding constant (K_a) can be determined by fitting the titration data to a suitable binding model (e.g., Scatchard plot or non-linear regression).

-

DNase I Footprinting

DNase I footprinting is a technique used to identify the specific DNA sequences where a ligand, such as this compound, binds. The principle is that the bound ligand protects the DNA from cleavage by the DNase I enzyme.

Methodology:

-

DNA Fragment Preparation:

-

A DNA fragment of interest is labeled at one end with a radioactive isotope (e.g., ³²P) or a fluorescent tag.

-

-

Binding Reaction:

-

The labeled DNA fragment is incubated with varying concentrations of this compound to allow for binding.

-

A control reaction without this compound is also prepared.

-

-

DNase I Digestion:

-

A limited amount of DNase I is added to each reaction to induce random, single-strand cuts in the DNA.

-

The digestion is stopped after a short period.

-

-

Analysis:

-

The DNA fragments from each reaction are denatured and separated by size using polyacrylamide gel electrophoresis.

-

The gel is then visualized (e.g., by autoradiography).

-

In the control lane, a ladder of bands representing cleavage at every nucleotide position will be visible.

-

In the lanes with this compound, regions where the dye is bound will be protected from cleavage, resulting in a "footprint" – a gap in the ladder of bands.

-

The location of the footprint reveals the specific A-T rich binding site of this compound.[12][13] Hydroxyl radical footprinting can also be used to detect clear footprints in regions with four or more contiguous A-T base pairs.[12]

-

Conclusion

This compound remains a cornerstone reagent in molecular biology due to its specific and high-affinity binding to A-T rich regions of the DNA minor groove. A thorough understanding of its binding mechanism, quantitative affinity for different DNA sequences, and the experimental protocols used to measure these interactions is essential for its accurate and effective application in research and the development of new therapeutic agents that target DNA. The methodologies and data presented in this guide provide a solid foundation for professionals working in these fields.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Molecular Mechanism of Ligand Binding to the Minor Groove of DNA: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. Binding of this compound to the minor groove of B-DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. researchgate.net [researchgate.net]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Ensemble and single-molecule fluorescence spectroscopic study of the binding modes of the bis-benzimidazole derivative this compound with DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

- 9. comm-tec.com [comm-tec.com]

- 10. thelabrat.com [thelabrat.com]

- 11. docs.turnerdesigns.com [docs.turnerdesigns.com]

- 12. Synthesis, DNA binding, footprinting and in vitro antitumour studies of a meta-hydroxy analogue of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Understanding the Fluorescence Quantum Yield of Hoechst 33258: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hoechst 33258 is a bis-benzimidazole derivative widely utilized as a fluorescent stain for DNA in a variety of applications, including fluorescence microscopy, flow cytometry, and cell cycle analysis.[1][2] A key characteristic of this compound is the significant enhancement of its fluorescence upon binding to the minor groove of double-stranded DNA (dsDNA), particularly at adenine-thymine (AT)-rich regions.[2][3] This technical guide provides an in-depth exploration of the fluorescence quantum yield of this compound, a critical parameter for its effective use in quantitative assays. We will delve into the factors influencing its quantum yield, present quantitative data, outline experimental protocols, and visualize key concepts.

Core Concepts: Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For this compound, the quantum yield is highly dependent on its molecular environment, a property that is central to its utility as a DNA stain.

Quantitative Data Summary

The fluorescence quantum yield and spectral properties of this compound vary significantly depending on its binding state and the surrounding environment. The following tables summarize key quantitative data.

Table 1: Fluorescence Quantum Yield of this compound

| Condition | Fluorescence Quantum Yield (Φf) | Reference |

| Free in solution (pH 7.0) | 0.02 | [4] |

| Bound to Calf Thymus dsDNA ([dye]/[bp] ratio = 0.05) | 0.58 | [4] |

| Bound to Calf Thymus dsDNA ([dye]/[bp] ratio = 0.15) | 0.28 | [4] |

| Bound to Calf Thymus dsDNA ([dye]/[bp] ratio = 0.20) | 0.19 | [4] |

| Embedded in Polyvinyl Alcohol (PVA) film | ~0.74 | [5] |

Table 2: Spectral Properties of this compound

| State | Excitation Max (nm) | Emission Max (nm) | Reference |

| Unbound dye | Not specified | 510-540 | [1] |

| Bound to DNA | 351-365 | 460-490 | [1][2] |

| Type 1 Binding (low dye concentration) | Not specified | 460 | [2][6] |

| Type 2 Binding (high dye concentration) | Not specified | ~490 | [2][6] |

Factors Influencing Fluorescence Quantum Yield

Several factors can significantly alter the fluorescence quantum yield of this compound. Understanding these factors is crucial for accurate and reproducible experimental results.

DNA Binding

The most significant factor is the binding of this compound to dsDNA.[2] This interaction restricts the rotational freedom of the molecule, leading to a substantial increase in the fluorescence quantum yield.[4] The dye preferentially binds to AT-rich regions in the minor groove of DNA.[2][3]

-

Binding Modes: this compound exhibits at least two distinct binding modes to DNA.[2][6]

-

Type 1 Binding: Occurs at low dye-to-DNA base pair ratios (D/P < 0.05) and is characterized by a high quantum yield with an emission maximum around 460 nm.[6]

-

Type 2 Binding: Becomes more prevalent at higher D/P ratios (0.05 < D/P < 0.4) and leads to fluorescence quenching, with a lower quantum yield and an emission peak around 490 nm.[6] At even higher ratios (D/P > 0.4), precipitation of the dye-DNA complex can occur.[6]

-

pH

The pH of the solvent has a notable effect on the fluorescence intensity of this compound.[1][2] The fluorescence intensity generally increases with the pH of the solution.[1][3] However, the relationship is complex, with studies showing a significant increase in fluorescence yield when the pH is lowered from 7 to 4.5, followed by a decrease as the pH is further lowered to 1.5.[7][8] This is attributed to the protonation state of the dye molecule.[7]

Solvent Environment

The solvent composition can influence the quantum yield. For instance, in dimethyl sulfoxide (B87167) (DMSO), the fluorescence of this compound is significantly higher than in water.[9] The viscosity of the solvent also plays a role, with more viscous environments generally leading to higher fluorescence anisotropy.[10][11]

Presence of Quenchers

Certain molecules can quench the fluorescence of this compound. A notable example is bromodeoxyuridine (BrdU), a synthetic analog of thymidine.[1] When incorporated into DNA, BrdU is thought to deform the minor groove, preventing optimal binding of this compound and leading to fluorescence quenching.[1] This property is exploited in cell proliferation assays.[1] Binding to halogenated DNAs has also been shown to quench the fluorescence of this compound.[12]

Experimental Protocols

Measurement of DNA Concentration using this compound

This protocol is adapted from standard DNA quantitation assays.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in water)

-

10X TNE buffer stock solution (Tris-HCl, NaCl, EDTA, pH 7.4)[13]

-

Calf Thymus DNA standard (or a standard with similar AT content and conformation to the sample)[13][14]

-

Unknown DNA sample

-

Fluorometer with appropriate excitation and emission filters (e.g., Ex: 350-365 nm, Em: 460-490 nm)[2]

-

Fluorescence cuvettes or microplates

Procedure:

-

Preparation of 1X TNE Buffer: Dilute the 10X TNE buffer stock solution 1:10 with nuclease-free water.[13]

-

Preparation of this compound Working Solution: Prepare a 2X working solution of this compound (e.g., 200 ng/mL) in 1X TNE buffer.[13] Protect this solution from light.[2]

-

Preparation of DNA Standards: Prepare a dilution series of the DNA standard in 1X TE buffer.

-

Sample Preparation: Dilute the unknown DNA sample in 1X TE buffer to a volume of 1 mL.

-

Staining: Add 1 mL of the 2X this compound working solution to each standard and unknown sample, resulting in a final volume of 2 mL. Mix gently and incubate for a few minutes at room temperature in the dark.

-

Measurement: Measure the fluorescence of the standards and samples using the fluorometer.

-

Data Analysis: Generate a standard curve by plotting the fluorescence intensity of the standards against their known concentrations. Determine the concentration of the unknown sample by interpolating its fluorescence intensity on the standard curve.

Visualizations

Logical Relationship of Factors Affecting this compound Quantum Yield

Caption: Factors influencing the fluorescence quantum yield of this compound.

Experimental Workflow for DNA Quantification

Caption: Workflow for quantifying DNA using this compound.

This compound DNA Binding and Fluorescence Emission Pathway

Caption: DNA binding enhances this compound fluorescence emission.

Conclusion

The fluorescence quantum yield of this compound is a dynamic property that is exquisitely sensitive to its molecular environment, most notably its interaction with dsDNA. A thorough understanding of the factors that influence this property, including DNA binding characteristics, pH, and solvent effects, is paramount for the successful application of this versatile fluorescent probe in research and development. By carefully controlling experimental conditions and being mindful of potential quenching effects, researchers can leverage the remarkable fluorescence enhancement of this compound for sensitive and accurate DNA quantification and visualization.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ensemble and single-molecule fluorescence spectroscopic study of the binding modes of the bis-benzimidazole derivative this compound with DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. UV-induced Spectral Shift and Protonation of DNA Fluorescent Dye this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Fluorescence anisotropy studies on the this compound-DNA interaction: the solvent effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. A fluorescence study of the binding of this compound and DAPI to halogenated DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. promega.com [promega.com]

- 14. promega.com [promega.com]

Technical Guide: Identifying Condensed Pyknotic Nuclei in Apoptotic Cells with Hoechst 33258

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process characterized by distinct morphological and biochemical hallmarks. One of the most prominent features of apoptosis is chromatin condensation (pyknosis) and nuclear fragmentation (karyorrhexis).[1] The visualization and quantification of these nuclear changes are critical for assessing apoptosis in various research contexts, from basic cell biology to drug efficacy studies.

Hoechst 33258 is a cell-permeant, blue-emitting fluorescent dye that serves as an invaluable tool for this purpose.[2] It is a bis-benzimide dye that specifically binds to the minor groove of double-stranded DNA, with a strong preference for adenine-thymine (A-T) rich regions.[2][3] This guide provides an in-depth overview of the principles, protocols, and data interpretation for using this compound to identify and quantify apoptotic cells by visualizing condensed pyknotic nuclei.

Mechanism of Action

This compound is cell-permeable and can stain the nuclei of both living and fixed cells.[2][4] Its fluorescence is significantly enhanced upon binding to DNA.[3] In healthy cells with organized chromatin, this compound staining results in a structured, pale blue fluorescence. However, during apoptosis, the chromatin undergoes extensive condensation. This condensed state allows for increased binding of the this compound dye, resulting in a characteristically bright, compact, and often fragmented blue fluorescence.[5][6] This differential staining intensity allows for the clear distinction between healthy and apoptotic cells.[5][7]

Quantitative Data and Dye Characteristics

The spectral and physical properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₅H₂₇Cl₃N₆O | [8] |

| Molecular Weight | 533.88 g/mol | [4][8] |

| Excitation Maximum | ~352 nm (when bound to dsDNA) | [2][4][5] |

| Emission Maximum | ~461 nm (when bound to dsDNA) | [2][4][5] |

| Binding Affinity (Kd) | High affinity: 1-10 nM (to B-DNA minor groove) | [3] |

| Binding Specificity | A-T rich regions in the minor groove of DNA | [2][3] |

| Cell Permeability | Permeable to live and fixed cells | [2][4] |

| Common Solvents | Water, Dimethylsulfoxide (DMSO) | [4][8] |

Experimental Protocols

This compound can be used for both qualitative analysis by fluorescence microscopy and quantitative analysis by flow cytometry.

Protocol 1: Staining for Fluorescence Microscopy

This method allows for the direct visualization of nuclear morphology.

Detailed Methodology:

-

Cell Preparation: Culture adherent cells on sterile coverslips or in optical-quality multi-well plates. For suspension cells, cytocentrifugation onto slides may be performed after staining.

-

Induce Apoptosis: Treat cells with the desired apoptotic stimulus for the appropriate duration. Include positive and negative controls.

-

Fixation (Optional but Recommended for Morphology): Gently wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[9]

-

Washing: Wash the cells twice with PBS.

-

Staining: Prepare a working solution of this compound at a concentration of 0.5 to 5 µM in PBS.[4] Incubate the cells with the staining solution for 10-20 minutes at room temperature, protected from light.[8]

-

Final Wash: Wash the cells 2-3 times with PBS to minimize background fluorescence from unbound dye.[8]

-

Microscopy: Mount the coverslips onto microscope slides with an anti-fade mounting medium. Observe the cells using a fluorescence microscope equipped with a UV light source and a filter set appropriate for detecting blue fluorescence (e.g., 350 nm excitation and 460 nm emission).[8]

Protocol 2: Staining for Flow Cytometry

This method provides a quantitative analysis of apoptosis in a large cell population and is often combined with a viability dye like Propidium Iodide (PI) to distinguish different cell death stages.

Detailed Methodology:

-

Cell Preparation and Treatment: Induce apoptosis in a cell suspension or in adherent cells.

-

Harvesting: For adherent cells, detach them using trypsin or a gentle cell scraper. Combine with the supernatant to include any floating apoptotic cells. For suspension cells, proceed to the next step.

-

Cell Collection: Centrifuge the cell suspension at approximately 300 x g for 5 minutes and discard the supernatant.

-

Washing: Wash the cell pellet once with cold PBS and centrifuge again.

-

Staining: Resuspend the cell pellet in 1X binding buffer or PBS at a concentration of approximately 1 x 10⁶ cells/mL. Add Hoechst 33342 (often used for live-cell flow cytometry due to better permeability, but 33258 is also used) and Propidium Iodide (PI).[10][11] A common final concentration is 1-10 µg/mL for Hoechst and 1-5 µg/mL for PI.

-

Incubation: Incubate the cells for 15-30 minutes at room temperature or 4°C, protected from light.

-

Analysis: Analyze the stained cells promptly on a flow cytometer. Use a UV laser for this compound excitation and a blue or green laser for PI excitation. Collect blue fluorescence for Hoechst and red fluorescence for PI.[10]

Data Interpretation

Fluorescence Microscopy

-

Healthy/Viable Cells: Exhibit round, uniformly stained nuclei with low-intensity blue fluorescence.[7]

-

Apoptotic Cells: Display highly condensed or fragmented nuclei (pyknosis and karyorrhexis) that are intensely fluorescent (bright blue).[7][12][13]

-

Necrotic Cells: Nuclei may show uniform but slightly swollen staining. If co-stained with a viability dye like PI, they will be PI-positive.

Flow Cytometry (this compound and PI Co-staining)

Flow cytometry allows for the differentiation of cell populations based on their fluorescence intensity.

| Cell Population | This compound Staining | Propidium Iodide (PI) Staining | Characteristics |

| Viable | Low Blue Fluorescence | Negative (PI-) | Intact cell membrane excludes PI.[10] |

| Early Apoptotic | High Blue Fluorescence | Negative (PI-) | Condensed chromatin stains brightly; membrane is still intact.[10][11] |

| Late Apoptotic/Necrotic | High/Low Blue Fluorescence | Positive (PI+) | Compromised membrane allows PI entry, resulting in red fluorescence.[10][11] |

Advantages and Limitations

| Advantages | Limitations |

| High Specificity: Binds specifically to DNA, providing clear nuclear morphology.[2] | Photostability: Can be less photostable than other dyes like DAPI, especially with long exposure times.[9] |

| Cell Permeability: Stains both live and fixed cells without requiring permeabilization.[2][4] | Overlapping Spectra: Emission spectrum may overlap with other blue/cyan fluorophores. |

| Quantitative Potential: Brightness change allows for quantification of apoptosis, especially with flow cytometry.[10][14] | Cytotoxicity: While less toxic than DAPI, high concentrations or long incubation can affect cell viability.[2][3] |

| Simplicity and Cost-Effectiveness: The staining procedure is rapid, simple, and relatively inexpensive.[3][6] | Late-Stage Marker: Nuclear condensation is a mid-to-late stage apoptotic event; may not detect very early apoptosis.[9] |

Conclusion

This compound staining is a robust, reliable, and widely used technique for identifying one of the key morphological hallmarks of apoptosis—the condensation of chromatin into pyknotic nuclei.[1] Its application in both fluorescence microscopy and flow cytometry provides researchers with powerful qualitative and quantitative tools to study programmed cell death. By following standardized protocols and understanding the principles of data interpretation, scientists can effectively leverage this compound to advance research in numerous fields, including cancer biology and drug development.

References

- 1. This compound staining: Significance and symbolism [wisdomlib.org]

- 2. lumiprobe.com [lumiprobe.com]

- 3. mdpi.com [mdpi.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. genscript.com [genscript.com]

- 7. researchgate.net [researchgate.net]

- 8. Nucleus Dye -Cellstain- this compound solution | CAS 23491-45-4(this compound) Dojindo [dojindo.com]

- 9. researchgate.net [researchgate.net]

- 10. medicaljournalssweden.se [medicaljournalssweden.se]

- 11. Quantification of apoptosis and necrosis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. um.es [um.es]

A Technical Guide to Hoechst 33258: Principles and Protocols for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Hoechst 33258, a widely used blue fluorescent stain for the visualization and analysis of cellular DNA in fluorescence microscopy. We will delve into its mechanism of action, spectral properties, and provide detailed protocols for its core applications, including nuclear counterstaining, apoptosis detection, and cell cycle analysis.

Introduction to this compound

This compound is a cell-permeant, bisbenzimide dye that specifically binds to the minor groove of double-stranded DNA (dsDNA).[1][2][3] This binding is particularly strong in adenine-thymine (A-T) rich regions.[1][2][3] A key feature of this compound is the significant enhancement of its fluorescence upon binding to DNA, leading to a high signal-to-noise ratio for clear visualization of nuclei.[][5] It is excitable by ultraviolet (UV) light and emits a blue fluorescence.[3][6] This dye can be used for staining both live and fixed cells, making it a versatile tool in cellular imaging and analysis.[2][][6]

Mechanism of Action

This compound is a non-intercalating agent that fits into the minor groove of the DNA double helix. This specific binding to A-T rich sequences is the basis for its use as a DNA-specific stain.[5][7] The fluorescence of the unbound dye is relatively low, but upon binding to DNA, its quantum yield increases dramatically, resulting in bright blue fluorescence.[][5]

Caption: Mechanism of this compound staining.

Spectral Properties and Quantitative Data

The spectral characteristics of this compound are crucial for designing fluorescence microscopy experiments. The dye is typically excited by a UV source, such as a mercury-arc lamp or a 350 nm laser line.[3][6]

| Property | Value (when bound to dsDNA) | Reference(s) |

| Excitation Maximum (λex) | ~352 nm | [8][9] |

| Emission Maximum (λem) | ~461 nm | [6][9] |

| Molar Extinction Coefficient | 46,000 cm⁻¹M⁻¹ | [9] |

| Stokes Shift | ~109 nm | [1][10] |

Unbound this compound has an emission maximum in the range of 510-540 nm.[1][3][11]

Core Applications and Experimental Protocols

Nuclear Counterstaining in Fixed and Live Cells

This compound is routinely used as a nuclear counterstain to identify and enumerate cells in both fixed and live-cell imaging experiments. Its specificity for DNA allows for clear visualization of nuclear morphology.

Experimental Workflow for Nuclear Staining

Caption: General workflow for nuclear staining.

Protocol for Staining Fixed Cells:

-

Cell Preparation: Grow cells on coverslips or in imaging plates. Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS for 10-15 minutes at room temperature).

-

Permeabilization (Optional but Recommended): If other intracellular targets are to be stained, permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Staining: Prepare a working solution of this compound at a concentration of 0.5-2 µg/mL in PBS.[12] Add the staining solution to the cells and incubate for 10-15 minutes at room temperature, protected from light.[][12]

-

Final Washes: Wash the cells twice with PBS for 5 minutes each to remove unbound dye.

-

Mounting and Imaging: Mount the coverslips with an appropriate mounting medium. Image the cells using a fluorescence microscope equipped with a UV filter set (e.g., DAPI filter).

Protocol for Staining Live Cells:

-

Cell Preparation: Grow cells in a suitable imaging vessel (e.g., glass-bottom dish).

-

Staining: Prepare a working solution of this compound at a concentration of 1-5 µg/mL in pre-warmed cell culture medium.[][12] Replace the existing medium with the staining medium.

-

Incubation: Incubate the cells at 37°C for 5-20 minutes.[] The optimal incubation time may vary depending on the cell type.

-

Washing (Optional): The cells can be imaged directly in the staining solution, or the staining solution can be replaced with fresh, pre-warmed medium to reduce background fluorescence.

-

Imaging: Image the live cells on a microscope equipped with environmental control (37°C, 5% CO2).

Recommended Staining Concentrations and Incubation Times:

| Cell State | This compound Concentration | Incubation Time | Temperature | Reference(s) |

| Fixed Cells | 0.5 - 2 µg/mL | 10 - 15 minutes | Room Temperature | [12] |

| Live Cells | 1 - 5 µg/mL | 5 - 20 minutes | 37°C | [] |

| Bacteria/Yeast | 12 - 15 µg/mL | 30 minutes | Room Temperature | [13] |

Detection of Apoptosis

A hallmark of apoptosis is chromatin condensation and nuclear fragmentation. This compound can be used to identify apoptotic cells based on their distinct nuclear morphology. Apoptotic nuclei will appear smaller, more condensed, and often fragmented, and will stain more brightly than the nuclei of healthy cells.[10][14][15]

Logical Flow for Apoptosis Assessment

Caption: Apoptosis detection using this compound.

Protocol for Apoptosis Detection:

-

Cell Treatment: Treat cells with the desired apoptotic stimulus alongside a negative control group.

-

Staining: Stain both treated and control cells with this compound using the protocol for either live or fixed cells as described in section 4.1. A typical concentration for this application is 10 mg/L.[14]

-

Imaging: Acquire fluorescence images of the cell nuclei.

-

Analysis: Quantify the number of apoptotic cells by observing the characteristic changes in nuclear morphology. Apoptotic nuclei will exhibit highly condensed chromatin and/or nuclear fragmentation, leading to a brighter and more compact staining pattern.

Cell Cycle Analysis

This compound can be used in conjunction with bromodeoxyuridine (BrdU) for cell cycle analysis.[1][3] BrdU, a thymidine (B127349) analog, is incorporated into newly synthesized DNA during the S phase. When BrdU is present in the DNA, it quenches the fluorescence of this compound.[1][3] This property allows for the differentiation of cells in different phases of the cell cycle by flow cytometry.[16]

Workflow for BrdU-Hoechst Cell Cycle Analysis

Caption: Cell cycle analysis with BrdU and Hoechst.

Protocol for Cell Cycle Analysis by Flow Cytometry:

-

BrdU Labeling: Incubate asynchronously growing cells with BrdU for a defined period to label cells in the S phase.

-

Cell Harvest and Fixation: Harvest the cells and fix them, typically with an ethanol-based fixative.

-

Staining: Stain the fixed cells with a solution containing this compound.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer equipped with a UV laser for excitation.

-

Data Analysis: The DNA content (proportional to Hoechst fluorescence) is plotted. Cells that have incorporated BrdU will show reduced Hoechst fluorescence relative to their DNA content, allowing for the identification of cells in G1, S, and G2/M phases of the cell cycle.

Concluding Remarks

This compound remains a fundamental tool in fluorescence microscopy due to its specificity for DNA, cell permeability, and bright fluorescence. Its utility spans from basic nuclear visualization to more complex applications such as the assessment of apoptosis and cell cycle progression. By understanding the principles of its use and following optimized protocols, researchers can effectively employ this compound to gain valuable insights into cellular processes. As with all DNA-binding agents, this compound should be handled with care as it is a potential mutagen.[3]

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Hoechst stain - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. [Mechanism of interaction of DNA with fluorescent dye this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 9. FluoroFinder [app.fluorofinder.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. apexbt.com [apexbt.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. biotium.com [biotium.com]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. BrdU-Hoechst flow cytometry: a unique tool for quantitative cell cycle analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Cell Permeability of Hoechst 33258

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: Hoechst 33258 is a blue-emitting fluorescent dye widely utilized in cellular and molecular biology for the visualization of nuclear morphology and DNA content.[1][2] Its ability to bind specifically to the minor groove of AT-rich regions of double-stranded DNA makes it an invaluable tool for fluorescence microscopy, flow cytometry, and cell sorting.[3][4] A critical aspect of its utility, particularly in live-cell imaging, is its ability to permeate the cell membrane. This technical guide provides a detailed exploration of the cell permeability characteristics of this compound, including its uptake and efflux mechanisms, quantitative data, and experimental protocols for its assessment.

Core Concepts of this compound Permeability